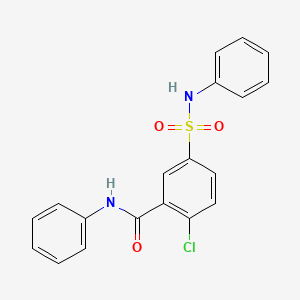

2-chloro-N-phenyl-5-(phenylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-phenyl-5-(phenylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S/c20-18-12-11-16(26(24,25)22-15-9-5-2-6-10-15)13-17(18)19(23)21-14-7-3-1-4-8-14/h1-13,22H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNOBFRVSMFXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Chloro N Phenyl 5 Phenylsulfamoyl Benzamide

Established Synthetic Pathways for the Benzamide (B126) Core

The initial step is the activation of the carboxylic acid. 2-Chlorobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield 2-chlorobenzoyl chloride. guidechem.comchemicalbook.com This reaction is typically performed under reflux conditions, and the excess thionyl chloride can be removed by distillation. guidechem.com

The subsequent reaction, known as the Schotten-Baumann reaction, involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with aniline (B41778). brainly.indoubtnut.comyoutube.com The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to form the stable amide bond of N-phenyl-2-chlorobenzamide. doubtnut.comallen.in This reaction is often carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. shaalaa.com

An alternative approach to forming the benzamide core involves direct condensation of the carboxylic acid and the amine using coupling agents. However, the acid chloride route is a robust and frequently employed method in the synthesis of such benzamides.

Table 1: Key Reactions in the Synthesis of the Benzamide Core

| Step | Reactants | Reagents | Product |

| 1 | 2-Chlorobenzoic acid | Thionyl chloride (SOCl₂) | 2-Chlorobenzoyl chloride |

| 2 | 2-Chlorobenzoyl chloride, Aniline | Base (e.g., pyridine) | 2-chloro-N-phenylbenzamide |

Approaches for the Introduction of the Sulfamoyl Moiety in 2-chloro-N-phenyl-5-(phenylsulfamoyl)benzamide Synthesis

The introduction of the phenylsulfamoyl group at the 5-position of the benzamide ring is a pivotal transformation. There are two primary strategies for achieving this: introduction of the sulfamoyl group onto the benzoic acid precursor before amide bond formation, or direct sulfamoylation of the pre-formed benzamide.

A common and effective method involves the chlorosulfonation of 2-chlorobenzoic acid to generate 2-chloro-5-(chlorosulfonyl)benzoic acid. This is typically achieved by heating 2-chlorobenzoic acid with an excess of chlorosulfonic acid (ClSO₃H). prepchem.com The resulting sulfonyl chloride is a key intermediate. This intermediate can then be reacted with aniline in a suitable solvent to form 2-chloro-5-(phenylsulfamoyl)benzoic acid. The subsequent step would involve the conversion of the carboxylic acid group of this intermediate to an acid chloride, followed by reaction with aniline to form the final product.

Alternatively, a more direct route involves the chlorosulfonation of the pre-formed 2-chloro-N-phenylbenzamide. This would introduce the chlorosulfonyl group at the 5-position, which can then be reacted with aniline to yield this compound. ekb.eg

A less common approach described in the patent literature for the synthesis of related compounds involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid derivative, followed by a Sandmeyer-type reaction with a chloride source to introduce the 2-chloro substituent. google.com This would require the synthesis of the appropriate amino-sulfamoylbenzoic acid precursor.

Table 2: Key Intermediates and Reagents for Sulfamoyl Moiety Introduction

| Precursor | Key Reagent | Intermediate |

| 2-Chlorobenzoic acid | Chlorosulfonic acid | 2-chloro-5-(chlorosulfonyl)benzoic acid |

| 2-chloro-5-(chlorosulfonyl)benzoic acid | Aniline | 2-chloro-5-(phenylsulfamoyl)benzoic acid |

| 2-chloro-N-phenylbenzamide | Chlorosulfonic acid | 2-chloro-5-(chlorosulfonyl)-N-phenylbenzamide |

Derivatization Techniques Applied to the this compound Scaffold

The structural framework of this compound offers several positions for modification, allowing for the synthesis of a diverse library of analogs. These derivatizations can be strategically employed to modulate the compound's physicochemical and biological properties.

The N-phenyl group of the benzamide moiety is a prime target for derivatization. By employing a variety of substituted anilines in the final amidation step, a wide range of analogs can be synthesized. This approach allows for the introduction of various functional groups, such as alkyl, alkoxy, halogen, and nitro groups, onto the N-phenyl ring. nih.govnih.gov The choice of substituted aniline directly influences the electronic and steric properties of this region of the molecule.

Modification of the chloro substituent at the 2-position of the benzoyl ring is less straightforward. Since this substituent is introduced at the beginning of the synthesis with 2-chlorobenzoic acid, altering it would necessitate starting with a different halogenated benzoic acid, such as 2-bromo- or 2-fluorobenzoic acid. Post-synthetic modification of the chloro group is generally challenging due to its relative inertness to nucleophilic aromatic substitution on an electron-rich ring.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be employed to create more sustainable routes.

For the formation of the benzamide bond, traditional methods often utilize stoichiometric amounts of activating agents and chlorinated solvents. Greener alternatives include catalytic direct amidation reactions. Boronic acids have been reported as effective catalysts for the direct condensation of carboxylic acids and amines, with the only byproduct being water. catalyticamidation.inforsc.org Other catalytic systems, as well as the use of ultrasonic irradiation, can also promote the reaction under milder and more efficient conditions. researchgate.net

Solvent selection is another critical aspect of green chemistry. Whenever possible, hazardous solvents should be replaced with more environmentally benign alternatives. Solvent-free reaction conditions, where the reactants themselves act as the solvent, are an even more sustainable option and have been successfully applied to benzamide synthesis. tandfonline.comfigshare.comtandfonline.comglasp.co

Furthermore, minimizing the number of synthetic steps and maximizing atom economy are fundamental principles of green chemistry. A synthetic strategy that combines several transformations into a one-pot procedure can significantly reduce waste and energy consumption. The development of such streamlined approaches for the synthesis of this compound and its derivatives is a key area for future research.

Table 3: Green Chemistry Approaches for Benzamide Synthesis

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Catalysis | Stoichiometric coupling agents | Boronic acid catalysis, enzymatic catalysis |

| Solvent Use | Chlorinated solvents | Benign solvents (e.g., water, ethanol), solvent-free conditions |

| Energy Efficiency | High-temperature reflux | Ultrasonic irradiation, microwave-assisted synthesis |

| Atom Economy | Multi-step synthesis with purification at each step | One-pot synthesis, convergent synthetic design |

Structure Activity Relationship Sar Studies of 2 Chloro N Phenyl 5 Phenylsulfamoyl Benzamide and Its Analogs

Influence of the N-Phenyl Moiety on Biological Activities of 2-chloro-N-phenyl-5-(phenylsulfamoyl)benzamide Analogs

The N-phenyl ring of the this compound scaffold is a critical site for modification, and substitutions on this ring have a profound impact on biological activity. The nature, position, and size of these substituents can modulate potency, selectivity, and pharmacokinetic properties.

Research into N-phenylbenzamide derivatives has shown that the phenyl benzamide (B126) moiety itself is often essential for activity. nih.gov Studies on related scaffolds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have provided detailed insights. For instance, the introduction of both electron-donating groups (like methyl) and electron-withdrawing groups (like nitro) on the N-phenyl ring was found to significantly enhance inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.gov This suggests that a combination of electronic effects on this ring can be favorable for certain biological targets.

Specifically, one study found that an analog bearing a 2-methyl-5-nitro substituent on the N-phenyl ring was the most potent compound against both α-glucosidase and α-amylase. nih.gov Molecular docking simulations revealed that these substituents engage in specific interactions, such as pi-anion and pi-cation interactions, with active site residues of the target enzymes. nih.gov In another series of N-phenylbenzamides developed as enterovirus 71 inhibitors, a 4-bromo substituent on the N-phenyl ring was found to be highly favorable, leading to a promising lead compound with low micromolar activity and significantly lower cytotoxicity compared to the control. mdpi.com

The following table summarizes the influence of various substituents on the N-phenyl moiety on the biological activity of benzamide analogs.

| Substituent on N-Phenyl Ring | Observed Effect on Biological Activity | Target/Assay | Reference Compound |

|---|---|---|---|

| 2-Methyl-5-nitro | Most active compound in the series; highly favored inhibitory activity. | α-Glucosidase / α-Amylase Inhibition | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-phenyl-4-nitrobenzamide |

| 4-Bromo | Led to a promising lead compound with low micromolar activity and low cytotoxicity. | Anti-Enterovirus 71 Activity | 3-amino-N-phenyl-4-methoxybenzamide |

| 4-(tert-butyl) | Activity maintained. | Nematocidal Activity | 2-chloro-5-(oxadiazolyl)-N-phenylbenzamide |

| 3-(Trifluoromethyl) | Activity maintained. | Nematocidal Activity | 2-chloro-5-(oxadiazolyl)-N-phenylbenzamide |

Impact of Halogen Substitution at the Benzamide Ring on the Activity Profile

Halogen atoms, particularly chlorine at the C2 position of the benzamide ring, play a pivotal role in defining the activity profile of this class of compounds. The effects of halogen substitution are twofold, involving both electronic and steric influences.

Electronically, halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. quora.comlibretexts.orglibretexts.org However, they can also donate lone-pair electrons through resonance (+M effect), which directs electrophilic substitution to ortho and para positions. quora.com The balance between these opposing effects influences how the molecule interacts with its biological target. The reactivity order among halogens is typically F > Cl > Br > I, with fluorine being the least deactivating. libretexts.orglibretexts.org

In SAR studies of analogous scaffolds, the nature and position of the halogen have been shown to be critical. For instance, in a series of SLACK potassium channel inhibitors, replacing a 2-fluoro group with a 2-chloro or 4-chloro substituent led to an improvement in potency. mdpi.com This indicates that for certain targets, a larger halogen like chlorine is preferred over fluorine at specific positions. The substitution of the A ring with electron-withdrawing halogens like F, Br, and Cl generally shows stronger activity in some PPARγ-targeted antidiabetics. nih.gov

The following table details the impact of different halogen substitutions on the biological activity of related aromatic compounds.

| Halogen and Position | Observed Effect on Biological Activity | Compound Series | Reference |

|---|---|---|---|

| 2-Chloro | Improved potency relative to 2-fluoro analog. | 2-aryloxy-N-(pyrimidin-5-yl)acetamides | mdpi.com |

| 4-Chloro | Improved potency relative to 2-fluoro analog. | 2-aryloxy-N-(pyrimidin-5-yl)acetamides | mdpi.com |

| Fluorine, Bromine, Chlorine (General) | Electron-withdrawing substitutions on the A-ring show stronger activity. | Benzenesulfonamide PPARγ modulators | nih.gov |

| Iodine | Generally the most deactivating halogen, leading to decreased ring reactivity. | General substituted benzenes | libretexts.orglibretexts.org |

Role of the Sulfamoyl Group in Modulating Biological Responses

SAR studies on sulfamoyl benzamide derivatives have demonstrated that modifications to this group can drastically alter biological activity and selectivity. For example, in a study targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases), the nature of the substituent on the sulfamoyl nitrogen was critical. nih.gov An N-cyclopropyl substitution on the sulfonyl group was more favorable for inhibiting the h-NTPDase3 isoform compared to a morpholine (B109124) ring substitution. nih.gov This highlights the sensitivity of the target's binding pocket to the steric and electronic properties of the group attached to the sulfonamide nitrogen.

Furthermore, the entire sulfamoyl benzamide thiazole (B1198619) component has been identified as a critical pharmacophore in some contexts. nih.gov Swapping the carboxamide and sulfonamide bonds within the molecular scaffold can lead to a complete loss of activity, indicating that the specific arrangement and connectivity of these functional groups are essential for biological function. nih.gov Molecular docking studies have shown that the oxygen and nitrogen atoms of the sulfamoyl group often participate in crucial hydrogen bond interactions with amino acid residues in the target's active site. nih.govnih.gov The sulfur atom itself can also engage in π-sulfur interactions with aromatic residues. nih.gov

The following table illustrates how modifications to the sulfamoyl group influence the biological activity of related compounds.

| Modification to Sulfamoyl Group | Observed Effect on Biological Activity | Compound Series | Reference |

|---|---|---|---|

| N-cyclopropyl substitution | Favorable for inhibition of h-NTPDase3. | Sulfamoylbenzoic acids | nih.gov |

| N-morpholine substitution | Devoid of considerable inhibitory potential against h-NTPDases. | Sulfamoylbenzoic acids | nih.gov |

| N-benzyl substitution (on 5-sulfamoyl) | Resulted in sub-micromolar inhibition of h-NTPDase2. | 2-chloro-N-(4-methoxyphenyl)benzamides | nih.govnih.gov |

| Swapping carboxamide and sulfonamide bonds | Resulted in an inactive compound. | Sulfamoyl benzamide thiazoles | nih.gov |

Conformational Analysis and its Correlation with SAR in this compound Derivatives

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The molecule's flexibility, primarily around the amide and sulfonamide linkages, allows it to adopt various spatial arrangements. The energetically favorable conformation is the one that best fits into the target's binding site, maximizing favorable intermolecular interactions.

Computational studies, including molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding these conformational preferences. nih.govtandfonline.com For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies revealed that the compounds bind within the active sites of target enzymes through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov The stability of the ligand-protein complex, as suggested by MD simulations, is crucial for sustained inhibitory potential. nih.gov

These findings underscore that a specific spatial arrangement of the aromatic rings and functional groups is often required for optimal biological activity. The chlorine atom at the C2 position and substituents on the N-phenyl and sulfamoyl-phenyl rings can all impose steric constraints that favor certain conformations over others, thereby fine-tuning the molecule's fit with its biological target.

Stereochemical Considerations in the SAR of this compound Related Compounds

While the parent compound this compound is achiral, the introduction of stereocenters into its analogs can have significant implications for their biological activity. Stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit profound differences in potency, efficacy, and metabolic profiles because biological systems, such as enzyme active sites and receptors, are inherently chiral.

SAR studies on related scaffolds often involve the synthesis and evaluation of chiral derivatives to probe the three-dimensional space of the binding pocket. For instance, if a chiral center were introduced on a substituent attached to either the N-phenyl ring or the sulfamoyl moiety, it is highly probable that the two resulting enantiomers would display different levels of activity. One enantiomer (the eutomer) might fit optimally into the binding site, establishing key interactions, while the other (the distomer) might bind with lower affinity or not at all due to steric clashes.

Although specific SAR studies focusing on chiral analogs of this compound are not extensively detailed in the available literature, the principle is a fundamental aspect of medicinal chemistry. In the development of inhibitors against Cryptosporidium parvum N-myristoyltransferase, structure-guided modifications of a related 2-chloro-5-(sulfamoyl)-N-phenyl-benzamide scaffold were performed. nih.gov While the primary modifications in that study did not focus on creating stereoisomers, the general approach of refining the molecule's fit within the enzyme's active site is the same principle that governs stereoselectivity. Should a future analog be designed with a chiral element, such as a chiral amine or a stereogenic center in an alkyl chain, the separation and individual testing of the stereoisomers would be a critical step in the SAR exploration.

Pre Clinical Biological Evaluation and Investigative Applications of 2 Chloro N Phenyl 5 Phenylsulfamoyl Benzamide

In Vitro Efficacy Assessments in Cell-Based Models

The in vitro efficacy of derivatives of 2-chloro-N-phenyl-5-(phenylsulfamoyl)benzamide has been explored in different therapeutic areas, notably in metabolic disorders and infectious diseases.

One area of investigation has been for the management of type 2 diabetes. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their inhibitory potential against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.govresearchgate.net The majority of these synthesized compounds demonstrated a varying degree of inhibitory activity. nih.gov For instance, compound 5o , identified as 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, was found to be a particularly potent inhibitor of both α-glucosidase and α-amylase. nih.govresearchgate.net

In the context of infectious diseases, structure-guided modifications of a compound identified as 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide were undertaken to develop selective inhibitors of Cryptosporidium parvum N-myristoyltransferase (CpNMT). nih.gov This enzyme is a potential drug target for treating cryptosporidiosis, a severe diarrheal illness. nih.gov From this effort, compounds 11e and 11f emerged as effective inhibitors of CpNMT, with IC50 values of 2.5 µM and 2.8 µM, respectively. nih.gov Furthermore, these compounds demonstrated efficacy against the growth of C. parvum itself, with EC50 values of 6.9 µM and 16.4 µM, respectively. nih.gov

| Compound ID | Target Enzyme | IC50 (µM) | Cell-Based Assay | EC50 (µM) |

| 5o | α-glucosidase | 10.75 ± 0.52 | - | - |

| 5o | α-amylase | 0.90 ± 0.31 | - | - |

| 11e | CpNMT | 2.5 | C. parvum growth | 6.9 |

| 11f | CpNMT | 2.8 | C. parvum growth | 16.4 |

In Vivo Proof-of-Concept Studies in Animal Models (e.g., disease models)

Currently, there is a lack of publicly available data on in vivo proof-of-concept studies in animal models for this compound or its closely related derivatives discussed in the in vitro sections.

Selectivity and Off-Target Profiling in Pre-clinical Systems

Selectivity is a critical aspect of pre-clinical drug development to minimize potential side effects. For the derivatives of this compound targeting CpNMT, selectivity was assessed against the human homolog of the enzyme, HsNMT1. nih.gov Compound 11e showed a modest selectivity of approximately 5-fold for CpNMT over HsNMT1. nih.gov In contrast, compound 11f demonstrated a significantly greater selectivity, with over 40-fold preference for the parasitic enzyme over its human counterpart, highlighting the success of the structure-based design approach. nih.gov

Comparative Efficacy with Reference Compounds in Pre-clinical Settings

In the evaluation of the antidiabetic potential of the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series, the inhibitory activities were compared against acarbose (B1664774), an established α-glucosidase and α-amylase inhibitor. nih.govresearchgate.net The most active compound, 5o , exhibited significantly greater inhibitory potential than the reference drug. It was found to be approximately four times more potent against α-glucosidase and about six times more potent against α-amylase when compared to acarbose. nih.gov The IC50 value for acarbose against α-glucosidase was reported as 39.48 ± 0.80 µM. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Fold Improvement |

| 5o | α-glucosidase | 10.75 ± 0.52 | Acarbose | 39.48 ± 0.80 | ~4x |

| 5o | α-amylase | 0.90 ± 0.31 | Acarbose | 5.60 ± 0.30 | ~6x |

Computational and Chemoinformatic Approaches in the Study of 2 Chloro N Phenyl 5 Phenylsulfamoyl Benzamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the structural basis of a compound's biological activity. For derivatives of 2-chloro-N-phenyl-5-(phenylsulfamoyl)benzamide, docking studies have been employed to explore their binding modes within the active sites of various protein targets.

Research on structurally related benzamide (B126) sulfonamide derivatives has identified several potential protein targets. For instance, studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives explored their potential as antidiabetic agents by docking them against α-glucosidase and α-amylase. nih.govresearchgate.net The simulations revealed that these compounds fit within the binding sites of these enzymes, forming key interactions such as hydrogen bonds, as well as electrostatic and hydrophobic interactions with active site residues. nih.govresearchgate.net

Similarly, structure-guided modifications of a related compound, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, were performed to develop selective inhibitors of Cryptosporidium parvum N-myristoyltransferase (CpNMT), an enzyme crucial for the parasite's survival. nih.gov Docking studies are also frequently used to investigate the anticancer potential of sulfonamide derivatives by modeling their interactions with targets like carbonic anhydrase, dihydropteroate (B1496061) synthase (DHPS), and various protein kinases. rsc.orgnih.govresearchgate.net

The primary interactions governing the binding of this class of compounds typically involve:

Hydrogen Bonding: The sulfonamide (SO2NH) and amide (CONH) groups are key hydrogen bond donors and acceptors, often interacting with polar residues in the protein's active site.

Hydrophobic Interactions: The phenyl rings in the structure engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues.

Metal Coordination: In metalloenzymes like carbonic anhydrase, the sulfonamide group can directly coordinate with the zinc ion in the active site, a critical interaction for potent inhibition. mdpi.com

These docking studies provide a static snapshot of the ligand-protein complex, which is invaluable for explaining observed biological activity and guiding the design of new analogs with improved binding affinity.

Interactive Table 1: Representative Molecular Docking Scores for Sulfonamide Derivatives Against Various Protein Targets.

| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Triazole Benzene Sulfonamide | Carbonic Anhydrase IX | -9.2 | Gln92, Thr200, Asn66, His68 |

| Benzenesulfonamide Derivative | Dihydropteroate Synthase (DHPS) | -8.1 | Not Specified |

| Sulfonamide Derivative | Penicillin-Binding Protein 2X | Comparable to Cefuroxime | Gly664, Val662, Arg426 |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds.

For classes of compounds including sulfonamide and benzamide derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as anticancer and enzyme inhibition. benthamdirect.comqub.ac.uk These studies typically involve calculating a wide range of molecular descriptors, which can be categorized as:

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Pertaining to charge distribution and orbital energies.

Physicochemical: Such as lipophilicity (logP) and polar surface area.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF) are used to build the QSAR model. benthamdirect.com The robustness and predictive power of these models are rigorously validated using internal (e.g., cross-validation) and external validation techniques.

A study on aryl sulfonamide derivatives as inhibitors of the Mcl-1 anti-apoptotic protein, for example, developed QSAR models where the squared correlation coefficients (R²) were greater than 0.94, indicating a strong correlation between the selected descriptors and inhibitory activity. benthamdirect.com Such models can reveal that factors like the steric bulk of substituents, hydrophobicity, and specific electronic properties are crucial for activity. For instance, a QSAR study on sulfonamide fungicides found that descriptors related to molecular shape and connectivity were critical for predicting antifungal activity. researchgate.net

Interactive Table 2: Statistical Parameters for a Representative QSAR Model of Sulfonamide Inhibitors.

| Parameter | Description | Value |

|---|---|---|

| R² | Squared Correlation Coefficient (Goodness of fit) | 0.954 |

| Q² (R²cv) | Cross-validated R² (Internal predictive ability) | 0.888 |

| R²pred | R² for the external test set (External predictive ability) | 0.839 |

Pharmacophore Modeling and Virtual Screening for Related Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

For sulfonamide-containing compounds, pharmacophore models are often developed based on a set of known active molecules. For example, a five-point pharmacophore hypothesis (AADPR) consisting of two hydrogen bond acceptors (A), one donor (D), one positive group (P), and one aromatic ring (R) was successfully developed for a series of aryl sulfonamide antagonists of the 5HT7 receptor. researchgate.netumpr.ac.id This model was then used as a 3D query in a process called virtual screening.

Virtual screening involves searching large chemical databases (containing millions of compounds) to identify molecules that match the pharmacophore model. This allows for the rapid identification of novel chemical scaffolds that are structurally different from the original compounds but possess the necessary features for biological activity. This "scaffold hopping" is a powerful strategy for discovering new lead compounds with potentially improved properties or novel intellectual property. nih.gov This approach has been used to identify new inhibitors for various targets, guided by the structural features of active sulfonamide derivatives. researchgate.netresearchgate.net

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static view of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements and interactions of every atom in a system over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For inhibitors based on the sulfonamide scaffold, MD simulations are frequently used to validate docking poses and assess the stability of key interactions. nih.govmdpi.com A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex is in a stable equilibrium. acs.org

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the most active compound complexed with α-glucosidase and α-amylase. nih.gov The RMSD analysis of the ligand-protein complex confirmed the stability of the compound within the binding site, reinforcing the docking results. nih.gov MD simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies using methods like MM-PBSA and MM-GBSA. rsc.orgpeerj.com These dynamic studies are critical for confirming that the interactions predicted by docking are maintained over time in a more realistic, solvated environment. acs.org

Computational Toxicity Prediction for Lead Optimization of this compound Analogs

During the lead optimization phase of drug discovery, it is crucial to assess the safety profile of candidate compounds. Computational (in silico) methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are now standard practice. These models use a compound's structure to predict its likely behavior in the body.

For analogs of this compound, ADMET prediction helps in prioritizing compounds for synthesis and experimental testing. nih.gov Key parameters evaluated include:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five and Veber's rule, which correlate physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) with oral bioavailability. nih.gov

Absorption: Predicting properties like human intestinal absorption and cell permeability.

Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Toxicity: Predicting potential liabilities such as cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), hepatotoxicity, and carcinogenicity. researchgate.net

Studies on related sulfonamide derivatives have shown that these compounds can be designed to have good oral bioavailability and low toxicity profiles. nih.govresearchgate.net For example, in silico ADMET analysis of a series of antidiabetic benzamide derivatives showed they had negligible toxicity with good predicted solubility and absorption profiles. nih.gov By flagging potential liabilities early, these computational tools allow medicinal chemists to modify structures to mitigate risks, leading to the development of safer and more effective drug candidates. mdpi.com

Future Directions and Emerging Research Avenues for 2 Chloro N Phenyl 5 Phenylsulfamoyl Benzamide

Design and Synthesis of Novel Analogs for Enhanced Biological Activity

The core structure of 2-chloro-N-phenyl-5-(phenylsulfamoyl)benzamide is amenable to chemical modification, offering a promising strategy for enhancing its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new analogs.

Research on related sulfamoyl benzamide (B126) structures has demonstrated that targeted chemical modifications can yield compounds with significantly improved potency and selectivity for various biological targets. For instance, a study focused on creating selective inhibitors for Cryptosporidium parvum N-myristoyltransferase (CpNMT) utilized structure-guided modifications of a similar benzamide core. nih.gov By altering substituents on the phenyl rings, researchers were able to develop analogs with nanomolar efficacy and over 40-fold selectivity for the parasitic enzyme over its human homolog, highlighting a path toward minimizing off-target effects. nih.gov

Another area of exploration involves the synthesis of derivatives to target metabolic diseases. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as antidiabetic agents. nih.gov The introduction of electron-donating and electron-withdrawing groups on the N-phenyl ring was found to significantly influence the inhibitory activity against α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. nih.gov One analog, bearing a 2-methyl-5-nitro substituent, showed inhibitory potential several times that of the standard drug acarbose (B1664774). nih.gov

The general synthetic approach often involves coupling a substituted sulfonyl chloride with an appropriate aniline (B41778) or amine to form the sulfonamide bond, followed by an amide bond formation using an activated carboxylic acid derivative. nih.govnih.gov These modular synthetic routes allow for the systematic variation of different parts of the molecule to build a comprehensive SAR profile, guiding future design efforts.

Table 1: Examples of Biologically Active Analogs Based on a Substituted Benzamide Scaffold

Exploration of New Pre-clinical Therapeutic Applications

The structural motifs within this compound, namely the sulfonamide and benzamide groups, are recognized pharmacophores present in a wide array of clinically important drugs. nih.gov This suggests that the compound and its future analogs could have therapeutic potential across a diverse range of diseases.

Emerging pre-clinical research on structurally related molecules supports this hypothesis:

Anti-Infective Agents: As demonstrated by the development of inhibitors against Cryptosporidium parvum, this scaffold is a promising starting point for novel antiprotozoal drugs. nih.gov Given the rise of drug-resistant pathogens, exploring its activity against other parasites, bacteria, and fungi is a logical next step.

Metabolic Disorders: The potent inhibition of α-glucosidase and α-amylase by certain analogs points toward applications in type 2 diabetes. nih.gov Further investigation into other metabolic targets, such as glucokinase activation, could uncover new treatments for metabolic syndrome. researchgate.net

Inflammation and Cancer: Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) are implicated in inflammation, thrombosis, and cancer. nih.gov The discovery of sulfamoyl benzamide derivatives as selective inhibitors of h-NTPDase isoforms opens a new therapeutic avenue for these conditions. nih.govrsc.org

Neurological Disorders: Other sulfamoyl benzamide derivatives have been investigated as potential modulators of cannabinoid receptors, suggesting possible applications in treating pain and neurodegenerative diseases. google.com

Integration of Multi-Omics Data in Understanding this compound Action

To fully understand the therapeutic potential and mechanism of action of this compound, future research must move beyond single-target analysis and embrace a systems biology approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased method to build a comprehensive picture of the compound's effects on biological systems. nih.govpharmalex.com

Transcriptomics: Using techniques like RNA sequencing (RNA-Seq), researchers can analyze how the compound alters gene expression across the entire genome in treated cells or tissues. This can reveal the upstream signaling pathways and transcription factors affected by the compound, providing crucial clues about its primary targets and downstream functional consequences. longdom.orgnih.gov

Proteomics: Quantitative proteomics can identify the direct protein targets of the compound and characterize changes in the proteome following treatment. metwarebio.comcreative-proteomics.com This approach can validate predicted targets, uncover unexpected off-target effects, and provide insight into post-translational modifications that are key to cellular signaling. davuniversity.org

Metabolomics: By studying the complete set of small-molecule metabolites, metabolomics can reveal how the compound perturbs cellular metabolism. This is particularly relevant if the compound is being developed for metabolic diseases but can also uncover toxicity-related metabolic shifts. mdpi.com

Integrating these datasets can help construct detailed molecular networks, identify novel biomarkers for drug efficacy, and predict potential adverse effects, thereby accelerating the drug development process. pharmalex.comdelta4.ai

Development of Advanced Methodologies for Studying Compound-Target Interactions

A precise understanding of how this compound interacts with its biological targets at the molecular level is fundamental for rational drug design. While computational methods like molecular docking are valuable for predicting binding modes, they must be complemented by advanced experimental techniques for validation and detailed characterization. nih.govnuvisan.com

Future research should incorporate a suite of biophysical methods to provide a comprehensive analysis of compound-target interactions: drugtargetreview.com

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution, three-dimensional structures of the compound bound to its target protein. researchgate.net This atomic-level detail is invaluable for understanding the specific interactions that drive binding and for designing next-generation analogs with improved affinity and selectivity. nih.gov

Binding Affinity and Kinetics: Techniques like Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) allow for real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity. nih.govnuvisan.com Isothermal Titration Calorimetry (ITC) provides a direct measurement of the binding affinity and the thermodynamic parameters of the interaction (enthalpy and entropy). nih.govnuvisan.com

Target Engagement in Solution: Microscale Thermophoresis (MST) and Thermal Shift Assays (TSA) can confirm target binding in solution and can be used in higher-throughput screening campaigns. nih.govnih.gov These methods measure changes in protein stability or movement upon ligand binding. nih.gov

Employing a combination of these orthogonal methods provides a robust validation of the compound-target interaction, which is a critical step in the hit-to-lead optimization process. researchgate.net

Collaborative Research Opportunities in this compound Research

The multifaceted nature of modern drug discovery necessitates a collaborative approach to fully realize the therapeutic potential of compounds like this compound. The inherent complexity and interdisciplinary requirements of moving a compound from initial discovery to clinical application make partnerships essential. acs.org

Key opportunities for collaboration include:

Academia-Industry Partnerships: Academic labs often excel at novel target identification and mechanistic studies, while pharmaceutical companies provide the resources and expertise in medicinal chemistry, preclinical development, and clinical trials. researchgate.netdrugbank.com Such partnerships can accelerate the translation of basic scientific discoveries into new medicines. nih.gov

Interdisciplinary Consortia: Given the compound's potential in diverse therapeutic areas like infectious diseases, cancer, and metabolic disorders, forming consortia with disease-specific experts is crucial. These collaborations bring together medicinal chemists, biologists, pharmacologists, and clinicians to tackle complex health challenges. nih.gov

Open Innovation Platforms: Many pharmaceutical companies and research institutions have established open innovation platforms that allow external researchers to submit compounds for screening or to collaborate on specific projects. nih.gov Engaging with these platforms can provide access to extensive compound libraries, high-throughput screening facilities, and specialized expertise that may not be available in a single institution.

By fostering these collaborative relationships, researchers can leverage complementary strengths, share risks, and create a synergistic environment that is more likely to lead to successful therapeutic innovations. tandfonline.com

Table of Mentioned Compounds

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-phenyl-5-(phenylsulfamoyl)benzamide?

Methodological Answer: The compound can be synthesized via multistep reactions:

Sulfamoylation : Introduce the sulfamoyl group using chlorosulfonic acid or sulfamoyl chloride under controlled conditions (neat or in inert solvents like DCM).

Amidation : Couple the sulfamoyl intermediate with aniline derivatives using coupling agents (e.g., ethyl chloroformate, triethylamine) in solvents like DCM or THF .

Chlorination : Incorporate the chloro substituent via electrophilic substitution or halogenation reagents (e.g., thionyl chloride, oxalyl chloride) .

Q. Key Variables :

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms amide/sulfonamide linkages (e.g., sulfamoyl protons at δ 6.5–7.5 ppm; amide carbonyl at ~168–170 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 387.8 for C19H15ClN2O3S) .

Q. How can researchers address poor solubility during biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to maintain compound stability.

- pH Adjustment : Ionizable groups (e.g., sulfonamide) allow solubility modulation in buffered solutions (pH 7.4 for physiological studies) .

- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance solubility without disrupting assay integrity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Pharmacophore Mapping : Retain the sulfamoyl-benzamide core for target binding (e.g., enzyme inhibition). Modify substituents (e.g., chloro, phenyl groups) to optimize steric and electronic effects .

- In Silico Docking : Use tools like AutoDock Vina to predict interactions with targets (e.g., bacterial enzymes like ACPS-PPTase) .

- Biological Screening : Test derivatives against bacterial proliferation assays (IC50 determination) and compare with parent compound .

Q. Example SAR Insight :

| Derivative | Substituent (R) | IC50 (μM) |

|---|---|---|

| Parent | -Cl | 12.3 |

| Derivative A | -CF3 | 8.7 |

| Derivative B | -NO2 | 22.1 |

Trifluoromethyl (CF3) enhances potency by increasing lipophilicity and target affinity .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with predicted data (e.g., ChemSpider, ACD/Labs) to identify anomalies .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous cases, crystallize the compound and solve the structure via SHELXL .

- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

Q. Crystallography Data Example :

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Unit Cell (Å) | a=8.2, b=12.3, c=14.7 |

| R-factor | 0.039 |

Q. How can computational modeling predict the compound’s interaction with bacterial targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to ACPS-PPTase using AMBER or GROMACS. Analyze hydrogen bonds and hydrophobic interactions .

- Free Energy Perturbation (FEP) : Calculate binding free energy changes for substituent modifications (e.g., -Cl vs. -Br) .

- QSAR Models : Develop regression models linking electronic descriptors (e.g., Hammett σ) to antibacterial activity .

Q. What biochemical pathways are disrupted by this compound’s mechanism of action?

Methodological Answer:

- Target Identification : Use pull-down assays or thermal shift profiling to identify binding partners (e.g., ACPS-PPTase in fatty acid biosynthesis) .

- Pathway Analysis : Employ transcriptomics (RNA-seq) or metabolomics (LC-MS) to map downstream effects (e.g., reduced lipid A synthesis in Gram-negative bacteria) .

- Resistance Studies : Serial passage experiments under sublethal doses reveal mutations in target genes (e.g., acpS mutations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.